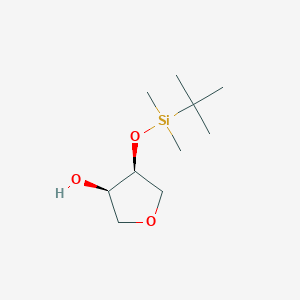
Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol is a chemical compound that belongs to the class of pyrrolizine derivatives. This compound is characterized by a hexahydro-1H-pyrrolizin-3-yl group attached to a methanol moiety. Pyrrolizine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor. This precursor often contains a nitrogen atom and a carbonyl group, which undergo intramolecular cyclization under acidic or basic conditions to form the pyrrolizine ring.
Reduction: The hexahydro form of the pyrrolizine ring is obtained by reducing the double bonds present in the pyrrolizine ring. This reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Methanol Moiety: The final step involves the introduction of the methanol group to the pyrrolizine ring. This can be done through a nucleophilic substitution reaction where a suitable leaving group on the pyrrolizine ring is replaced by a methanol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol can undergo oxidation reactions where the methanol group is oxidized to form an aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form derivatives with different degrees of saturation. For example, the pyrrolizine ring can be fully saturated to form a hexahydro derivative using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, where the hydroxyl group is replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3), and thiols (e.g., RSH).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Fully saturated hexahydro derivatives.
Substitution: Halogenated, aminated, or thiolated derivatives.
Aplicaciones Científicas De Investigación
Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrrolizine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceutical intermediates. Its versatility makes it valuable in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol can be compared with other pyrrolizine derivatives to highlight its uniqueness:
Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)ethanol: This compound has an ethanol group instead of a methanol group. The presence of an additional carbon atom in the ethanol group may affect its chemical reactivity and biological activity.
Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)amine: This derivative has an amine group instead of a methanol group. The amine group introduces basicity and can participate in different types of chemical reactions compared to the hydroxyl group.
Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)thiol: This compound has a thiol group instead of a methanol group. The thiol group is more nucleophilic and can form strong bonds with metals, making it useful in certain industrial applications.
Each of these similar compounds has unique properties and applications, making this compound a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
[(3R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8-/m1/s1 |
Clave InChI |
QDMDCGZXSSNONP-HTQZYQBOSA-N |
SMILES isomérico |
C1C[C@@H]2CC[C@@H](N2C1)CO |
SMILES canónico |
C1CC2CCC(N2C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



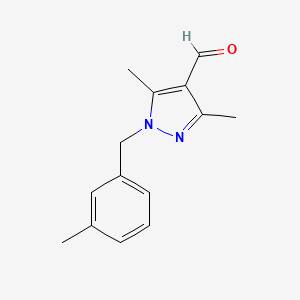
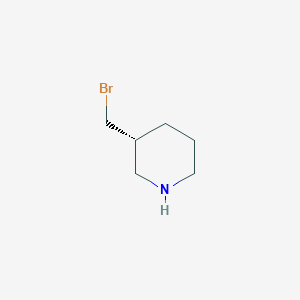
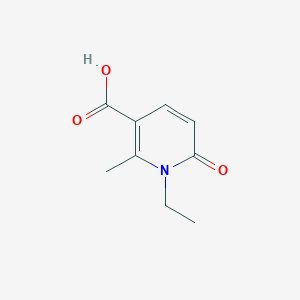
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
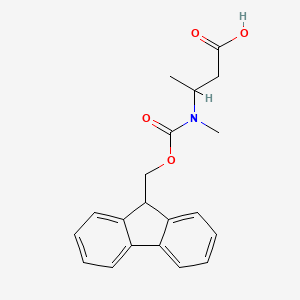
![Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B15225869.png)
![5-Azaspiro[2.6]nonan-4-one](/img/structure/B15225871.png)
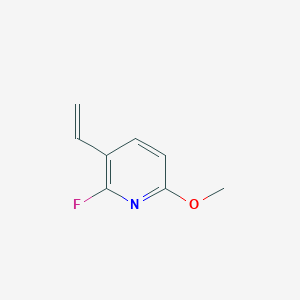
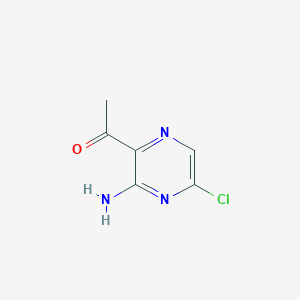
![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)
